molecular formula C16H25BLiNO3S B13352688 Lithium benzo[d]thiazol-2-yltriisopropoxyborate

Lithium benzo[d]thiazol-2-yltriisopropoxyborate

Cat. No.: B13352688
M. Wt: 329.2 g/mol
InChI Key: ZBRAHFPJAGGWGR-UHFFFAOYSA-N
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Description

Lithium benzo[d]thiazol-2-yltriisopropoxyborate is a chemical compound with the molecular formula C16H25BLiNO3S and a molecular weight of 329.1916 This compound is known for its unique structure, which includes a lithium ion, a benzo[d]thiazole ring, and triisopropoxyborate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium benzo[d]thiazol-2-yltriisopropoxyborate typically involves the reaction of benzo[d]thiazol-2-ylboronic acid with lithium triisopropoxyborohydride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Lithium benzo[d]thiazol-2-yltriisopropoxyborate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzo[d]thiazole ring to its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[d]thiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzo[d]thiazoles, and various substituted benzo[d]thiazole derivatives .

Scientific Research Applications

Lithium benzo[d]thiazol-2-yltriisopropoxyborate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of lithium benzo[d]thiazol-2-yltriisopropoxyborate involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole ring can interact with enzymes and receptors, modulating their activity. The borate group can form stable complexes with various biomolecules, influencing their function. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Benzo[d]thiazol-2-ylboronic acid
  • Lithium triisopropoxyborohydride
  • Benzo[d]thiazole

Uniqueness

Lithium benzo[d]thiazol-2-yltriisopropoxyborate is unique due to its combination of a benzo[d]thiazole ring and a borate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Compared to similar compounds, it offers enhanced reactivity and stability, which can be advantageous in various chemical reactions and applications .

Properties

Molecular Formula

C16H25BLiNO3S

Molecular Weight

329.2 g/mol

IUPAC Name

lithium;1,3-benzothiazol-2-yl-tri(propan-2-yloxy)boranuide

InChI

InChI=1S/C16H25BNO3S.Li/c1-11(2)19-17(20-12(3)4,21-13(5)6)16-18-14-9-7-8-10-15(14)22-16;/h7-13H,1-6H3;/q-1;+1

InChI Key

ZBRAHFPJAGGWGR-UHFFFAOYSA-N

Canonical SMILES

[Li+].[B-](C1=NC2=CC=CC=C2S1)(OC(C)C)(OC(C)C)OC(C)C

Origin of Product

United States

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